Product packaging for 2-(3-Methoxyphenyl)propan-1-amine(Cat. No.:CAS No. 5090-33-5)

2-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B3426124
CAS No.: 5090-33-5
M. Wt: 165.23 g/mol
InChI Key: DUTAQBNSDZCPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Initial Academic Investigations of Phenylpropan-1-amine Derivatives

The scientific journey into phenylpropan-1-amine derivatives is intrinsically linked to the study of amphetamine. The parent compound of this class, racemic α-methylphenethylamine (amphetamine), was first identified in 1910, with its first laboratory synthesis achieved in 1927 by Gordon A. Alles. This marked the beginning of extensive research into the stimulant properties of the phenylpropanamine skeleton.

The initial academic and industrial focus was on the central nervous system (CNS) effects of these compounds. The mid-20th century saw a systematic exploration of how adding or altering functional groups on the phenyl ring could modify the pharmacological activity of the amphetamine structure. This foundational work set the stage for investigating a multitude of derivatives, including those with methoxy (B1213986) substitutions at various positions on the phenyl ring.

Year Milestone Significance
1910 Discovery of racemic amphetamine (α-methylphenethylamine). Initial identification of the core phenylpropanamine structure.
1927 First laboratory synthesis of amphetamine. Enabled widespread academic and pharmaceutical investigation.
Mid-20th Century Systematic exploration of substituted amphetamines. Shift towards understanding structure-activity relationships (SAR).
1963 Synthesis of DOM (4-methyl-2,5-dimethoxyamphetamine). wikipedia.orgBeginning of research into psychedelic amphetamine derivatives, highlighting the impact of ring substitutions.

Evolution of Research Paradigms for the 2-Arylpropan-1-amine Scaffold

Initial research on the 2-arylpropan-1-amine scaffold was predominantly centered on its stimulant and sympathomimetic effects. However, scientific inquiry has since evolved, branching into diverse areas of pharmacology and medicinal chemistry. This evolution was driven by the discovery that substitutions on the aromatic ring could dramatically alter the biological activity of the molecule.

A significant paradigm shift occurred with the investigation of methoxy-substituted derivatives. For instance, the class of 4-substituted-2,5-dimethoxyamphetamines (DOx) was found to possess potent psychedelic properties, acting as selective agonists for serotonin (B10506) 5-HT2 receptors. wikipedia.org This discovery redirected research efforts toward understanding the role of these compounds in neurochemistry, far beyond their stimulant origins. Further research into derivatives like DOI (4-iodo-2,5-dimethoxyamphetamine) revealed potent anti-inflammatory effects, opening yet another avenue for therapeutic investigation. wikipedia.org

The arylpropanamine scaffold has also been explored in completely different therapeutic contexts. Researchers have designed and synthesized related structures, such as 1,3-diaryl-propan-1-ones, and evaluated them as potential cytotoxic agents for cancer treatment. nih.gov This demonstrates the versatility of the core three-carbon chain attached to a phenyl ring as a template for developing a wide range of bioactive compounds.

Research Area Example Compound Class Primary Investigated Activity
Neurostimulation AmphetamineCNS Stimulant
Psychedelic Research DOx Compounds (e.g., DOM, DOI)5-HT2A Receptor Agonism. wikipedia.org
Anti-inflammatory DOI (4-iodo-2,5-dimethoxyamphetamine)Serotonin 5-HT2A receptor-mediated anti-inflammatory effects. wikipedia.org
Oncology 1,3-Diphenyl-3-(phenylthio)propan-1-onesCytotoxic effects against cancer cell lines. nih.gov
Neurotransmitter Release Methoxyamphetamines (e.g., PMA, MMA)Monoamine Releasing Agents. wikipedia.org

Scope and Significance of Current Academic Inquiry into 2-(3-Methoxyphenyl)propan-1-amine (B1593373)

Direct academic research on this compound is limited. However, its structural isomer, 1-(3-methoxyphenyl)propan-2-amine, also known as 3-methoxyamphetamine (3-MA or MMA), has been the subject of academic study. wikipedia.org 3-MA is known to act as a monoamine releasing agent, affecting serotonin, dopamine (B1211576), and norepinephrine (B1679862). wikipedia.orgcaymanchem.com In animal studies, it has demonstrated effects similar to other methoxyamphetamines but with a distinct balance of monoamine release. wikipedia.org

The significance of academic inquiry into this compound lies in its potential to further elucidate the structure-activity relationships within this class of compounds. A key question for researchers is how shifting the primary amine group from the second carbon of the propane (B168953) chain (as in 3-MA) to the first carbon (as in the title compound) alters its interaction with biological targets, such as monoamine transporters and receptors. This type of structural modification can have profound effects on pharmacological activity.

While data on this compound is scarce, related structures continue to be of interest. For example, the isomer 1-(3-Methoxyphenyl)propan-1-amine has been noted for its potential use in asymmetric synthesis and as a scaffold for medicinal chemistry and material science applications. smolecule.com The study of this compound would therefore be a logical extension of existing research, aiming to map how subtle structural changes within the phenylpropanamine family influence their chemical and biological properties.

Compound Structure Key Research Finding
p-Methoxyamphetamine (PMA) 1-(4-methoxyphenyl)propan-2-aminePrimarily a selective serotonin releasing agent (SSRA). wikipedia.org
m-Methoxyamphetamine (MMA / 3-MA) 1-(3-methoxyphenyl)propan-2-amineA combined serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org
This compound This compoundPharmacological profile not extensively documented in academic literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B3426124 2-(3-Methoxyphenyl)propan-1-amine CAS No. 5090-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAQBNSDZCPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276813, DTXSID401292226
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5090-33-5, 754913-55-8
Record name 3-Methoxy-β-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5090-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl Propan 1 Amine

Strategies for the De Novo Synthesis of 2-(3-Methoxyphenyl)propan-1-amine (B1593373)

The creation of this compound from basic chemical building blocks involves several strategic approaches. A common pathway begins with a ketone precursor, 3-methoxyphenylacetone (B143000), which can undergo reductive amination to yield the target amine. However, to achieve the desired stereoisomers, more sophisticated methods are required. These include asymmetric synthesis techniques that guide the reaction toward a specific enantiomer, leveraging chiral catalysts, auxiliaries, or enzymes. yale.edusigmaaldrich.com Furthermore, the construction of the core molecular framework can be accomplished through powerful carbon-carbon bond-forming reactions catalyzed by transition metals. researchgate.net

Chiral Synthesis Approaches for Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. nih.gov Consequently, the synthesis of enantiomerically pure forms of this compound is of significant interest. Methodologies to achieve this include asymmetric catalysis, diastereoselective synthesis using chiral auxiliaries, and enzymatic biocatalysis. yale.eduacs.orgresearchgate.net

Asymmetric catalysis offers a direct and efficient route to chiral amines by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org A primary method is the asymmetric hydrogenation of prochiral imines. For the synthesis of this compound, this would involve the formation of an imine from 3-methoxyphenylacetone, followed by hydrogenation using a transition metal complexed with a chiral ligand. acs.org Iridium and Rhodium complexes with chiral phosphine (B1218219) ligands have shown high efficacy in the asymmetric hydrogenation of various imines, achieving excellent enantioselectivities. acs.org Another approach involves the asymmetric reductive amination of the ketone, where a chiral catalyst, such as a chiral phosphoric acid or a disulfonimide, activates the intermediate imine for enantioselective reduction. nih.govresearchgate.net

Table 1: Representative Asymmetric Catalytic Systems for Chiral Amine Synthesis

Catalytic System Precursor Reaction Type Potential Advantages
Rh-DuanPhos Prochiral Imine Asymmetric Hydrogenation High enantioselectivity for various amine products. acs.org
Ir/f-binaphane Sterically Hindered N-aryl Imine Asymmetric Hydrogenation Effective for sterically demanding substrates. acs.org
Chiral Disulfonimide Aldehyde, Amine, Allylsilane Three-Component Reaction Utilizes readily available starting materials. nih.gov

Diastereoselective synthesis provides an alternative route to enantiomerically pure amines. This strategy involves reacting a prochiral substrate with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can be separated by standard techniques like chromatography or crystallization. Subsequently, the chiral auxiliary is cleaved to yield the desired enantiomerically pure amine.

A widely used and highly effective chiral auxiliary is tert-butanesulfinamide, developed by the Ellman laboratory. yale.edu In this approach, 3-methoxyphenylacetone would be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The subsequent reduction of the carbon-nitrogen double bond is highly diastereoselective, controlled by the stereocenter on the sulfinamide group. The resulting sulfinamide can then be cleaved under mild acidic conditions to afford the free chiral amine with high enantiomeric purity. yale.edu This method is robust and has been applied to the synthesis of a vast array of chiral amines on both laboratory and industrial scales. yale.edu

Table 2: Diastereoselective Synthesis via Chiral Auxiliaries

Chiral Auxiliary Precursor Key Intermediate Separation Method
(R)- or (S)-tert-Butanesulfinamide 3-Methoxyphenylacetone Chiral N-sulfinyl imine Chromatography/Crystallization of diastereomers
(R)- or (S)-α-Methylbenzylamine 3-Methoxyphenylacetone Diastereomeric enamines/imines Chromatography/Crystallization of diastereomers

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.govnih.gov Enzymes, particularly transaminases and lipases, are well-suited for producing enantiopure amines.

Transaminases (also known as aminotransferases) catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. google.com To produce (R)- or (S)-2-(3-Methoxyphenyl)propan-1-amine, 3-methoxyphenylacetone can be subjected to a transamination reaction using an appropriate ω-transaminase. These enzymes are highly stereoselective, and by selecting either an (R)-selective or (S)-selective transaminase, either enantiomer of the target amine can be produced with very high enantiomeric excess (>99% ee). researchgate.netchimia.ch A common and inexpensive amine donor for these reactions is 2-aminopropane (isopropylamine), which is converted to acetone, a benign byproduct. google.com

Lipases are typically used for the kinetic resolution of racemic mixtures. researchgate.net A racemic mixture of this compound could be resolved through lipase-catalyzed acylation. In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a faster rate, leaving the other enantiomer (the S-enantiomer) unreacted. The resulting acylated amine and the unreacted amine can then be easily separated. researchgate.net

Table 3: Enzymatic Approaches for Chiral this compound Synthesis

Enzyme Class Substrate(s) Method Key Advantage
ω-Transaminase 3-Methoxyphenylacetone, Amine Donor (e.g., 2-aminopropane) Asymmetric Synthesis Direct conversion of ketone to a single enantiomer with high purity. google.comchimia.ch

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. jddhs.com These principles can be readily applied to the synthesis of this compound. The use of catalytic methods, whether asymmetric, transition metal-based, or enzymatic, is inherently green as it reduces the amount of waste generated compared to stoichiometric reagents. researchgate.net

Biocatalytic routes are particularly aligned with green chemistry, as they typically occur in water under mild temperature and pH conditions, minimizing energy consumption and the use of hazardous organic solvents. nih.govrasayanjournal.co.in When organic solvents are necessary, the selection of greener alternatives is prioritized. Furthermore, strategies such as solvent-free reactions or the use of ionic liquids as recyclable reaction media are being explored. nih.govrasayanjournal.co.in Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core objective. researchgate.net Multicomponent reactions, which combine three or more reactants in a single step, are excellent examples of atom-economical and efficient processes. nih.govrasayanjournal.co.in

Table 4: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Catalysis Use of transition metal, organo-, or biocatalysts reduces waste. researchgate.net
Benign Solvents Employing water in enzymatic reactions or using greener organic solvents. jddhs.comrasayanjournal.co.in
Energy Efficiency Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. jddhs.comrasayanjournal.co.in
Renewable Feedstocks Exploring starting materials derived from renewable biomass sources. nih.gov

| Atom Economy | Designing syntheses, such as multicomponent reactions, that maximize the incorporation of reactant atoms into the product. researchgate.net |

Transition Metal-Catalyzed Coupling Reactions for this compound Scaffold Construction

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. ustc.edu.cn These reactions can be strategically employed to assemble the this compound molecular scaffold.

For instance, a Suzuki-Miyaura coupling could be used to form the bond between the phenyl ring and the propane (B168953) side chain. This would involve reacting a boronic acid or ester derivative of the propane side chain with 3-bromoanisole (B1666278) or a related aryl halide, catalyzed by a palladium complex. researchgate.netmdpi.com Alternatively, a Negishi coupling using an organozinc reagent or a Kumada coupling with a Grignard reagent could achieve a similar transformation. ustc.edu.cnmdpi.com

The introduction of the amine group can be accomplished via a Buchwald-Hartwig amination. ustc.edu.cn This palladium-catalyzed reaction could couple a precursor, such as 2-bromo-1-(3-methoxyphenyl)propane, with an ammonia (B1221849) equivalent or a protected amine. These coupling reactions are known for their high functional group tolerance and broad substrate scope, making them powerful methods for scaffold construction. researchgate.net

Table 5: Transition Metal-Catalyzed Reactions for Scaffold Assembly

Coupling Reaction Catalyst/Metal Bond Formed Potential Substrates
Suzuki-Miyaura Palladium Carbon-Carbon 3-Bromoanisole and a propan-2-ylboronic acid derivative. researchgate.netmdpi.com
Heck Palladium Carbon-Carbon 3-Bromoanisole and propene (or a derivative). ustc.edu.cn
Negishi Palladium or Nickel Carbon-Carbon 3-Bromoanisole and an organozinc reagent of the side chain. ustc.edu.cn

| Buchwald-Hartwig Amination | Palladium | Carbon-Nitrogen | 2-Halo-1-(3-methoxyphenyl)propane and an amine source. ustc.edu.cn |

Reductive Amination Pathways to this compound

Reductive amination stands as a primary and versatile method for synthesizing this compound from its corresponding ketone precursor, 3-methoxyphenylacetone. This transformation involves the conversion of the carbonyl group into an amine via an imine or iminium ion intermediate, which is subsequently reduced. pearson.comyoutube.com

One of the classic and most prominent methods for this conversion is the Leuckart reaction . mdpi.comresearchgate.net This reaction utilizes either formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. mdpi.comwikipedia.org When 3-methoxyphenylacetone is heated with ammonium formate, typically at temperatures between 120-130 °C, it undergoes reductive amination to yield this compound. wikipedia.orgsciencemadness.org The mechanism with ammonium formate involves its dissociation into ammonia and formic acid. The ammonia reacts with the ketone to form an iminium ion, which is then reduced by a hydride transfer from the formate anion. wikipedia.orgsciencemadness.org Using formamide as the reagent requires higher temperatures (above 165 °C) and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the final amine. mdpi.comwikipedia.org

Modern variations of reductive amination offer milder conditions and often higher yields. These methods typically involve a two-step process in a single pot. The ketone, 3-methoxyphenylacetone, is first reacted with ammonia to form an imine intermediate. This intermediate is then reduced in situ with a selective reducing agent. pearson.commasterorganicchemistry.com

Common reducing agents for this purpose include:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the more electrophilic iminium ion formed under weakly acidic conditions (pH 4-5). youtube.commasterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : This is another mild and selective reducing agent that serves as a common alternative to NaBH₃CN, avoiding the use of cyanide. masterorganicchemistry.com

Catalytic Hydrogenation : The imine intermediate can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. google.com

Table 1: Comparison of Reductive Amination Methods

MethodReagentsTypical ConditionsKey IntermediatesNotes
Leuckart ReactionAmmonium formate or FormamideHigh temperature (120-180°C)Iminium ion, N-formyl derivativeA classic one-pot method; can result in byproducts. wikipedia.orgsciencemadness.org
Borohydride (B1222165) ReductionAmmonia, NaBH₃CN or NaBH(OAc)₃Mildly acidic (pH ~4-5), room temperatureImine, Iminium ionOffers high selectivity and milder conditions than the Leuckart reaction. masterorganicchemistry.com
Catalytic HydrogenationAmmonia, H₂, Metal Catalyst (e.g., Pd/C, Raney Ni)Pressurized H₂, various solventsImineA "clean" reduction method where the only byproduct is water. google.com

Precursor Chemistry and Intermediate Synthesis for this compound

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors and intermediates.

Synthesis of Key Ketone and Aldehyde Precursors

The most crucial precursor for the synthesis of this compound via reductive amination is 3-methoxyphenylacetone . sigmaaldrich.com This ketone can be synthesized through several established organic chemistry routes. A common approach involves the use of 3-methoxyphenylacetic acid. For instance, reacting 3-methoxyphenylacetic acid with acetic anhydride (B1165640) in the presence of pyridine (B92270) can yield the target ketone, a method demonstrated for the para-isomer. mdma.ch

Another synthetic strategy starts from 3-methoxybenzaldehyde. This aldehyde can be converted to the corresponding nitropropene derivative, which is then reduced to the ketone. For example, 4-methoxy-phenyl-2-nitropropene can be reduced using iron powder in acetic acid to produce 4-methoxyphenylacetone, and a similar pathway is applicable for the meta-substituted isomer. mdma.ch

Functional Group Interconversions Leading to the this compound Amine Moiety

Beyond the direct reductive amination of a ketone, the amine functionality of this compound can be introduced through the transformation of other functional groups. These interconversions provide alternative synthetic routes. ub.eduvanderbilt.eduscribd.com

Key functional group interconversions include:

Reduction of Oximes : 3-Methoxyphenylacetone can be reacted with hydroxylamine (B1172632) (H₂NOH) to form the corresponding oxime. This oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu

Reduction of Nitriles : A nitrile group can serve as a precursor to the amine. For example, a synthetic route could involve a nucleophilic substitution reaction on a suitable substrate with a cyanide anion to introduce the nitrile, which is subsequently reduced to the primary amine using powerful reducing agents like LiAlH₄ or by catalytic hydrogenation. vanderbilt.edugoogle.com

Reduction of Azides : The Gabriel synthesis or a related substitution with an azide (B81097) anion (N₃⁻) can introduce the azide functional group. ub.edu The resulting alkyl azide is then readily reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with LiAlH₄. vanderbilt.edu This approach is known for producing primary amines with high purity. ub.edu

Curtius Rearrangement : This method allows for the conversion of a carboxylic acid derivative into a primary amine with the loss of one carbon atom. A suitable carboxylic acid, such as 3-(3-methoxyphenyl)butanoic acid, could be converted to an acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate yields the target amine, this compound. A new synthesis method for a related compound, 2-methyl-1-substituted phenyl-2-propanamine, utilizes the Curtius rearrangement as a key step. google.com

Derivatization and Functionalization of the this compound Core Structure

The this compound scaffold serves as a versatile template for the synthesis of a wide range of derivatives, allowing for the exploration of structure-activity relationships.

Synthesis of Analogues and Homologues of this compound

Modifications to the core structure can be made at several positions, including the aromatic ring, the alkyl chain, and the amine group itself. The synthesis of analogues and homologues often involves starting from appropriately substituted precursors or applying functionalization reactions to the parent molecule.

Examples of such modifications include:

Aromatic Ring Substitution : Introducing or altering substituents on the phenyl ring. For example, starting with 4-bromo-3-methoxybenzaldehyde (B1280885) would lead to analogues like 2-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one. sigmaaldrich.com

Isomeric Variations : Using ortho- or para-substituted precursors, such as 2-methoxyphenylacetone (B1582958) or 4-methoxyphenylacetone, yields isomeric products like 2-(2-methoxyphenyl)propan-1-amine (B1362668) and 2-(4-methoxyphenyl)propan-1-amine. uni.lusigmaaldrich.com

Homologation : Altering the length of the alkyl chain. For instance, the reduction of 3-(3-methoxyphenyl)propanenitrile (B1353988) would produce the homologue 3-(3-methoxyphenyl)propan-1-amine.

Table 2: Selected Analogues and Homologues

Compound NameCAS NumberStructural ModificationReference
2-(2-methoxyphenyl)propan-1-amineN/APositional isomer (ortho) uni.lu
2-(4-methoxyphenyl)propan-1-amine5943-49-7Positional isomer (para)
3-(3-methoxyphenyl)propan-1-amine5956-63-8Homologue (propyl chain)
3-(2-methoxyphenyl)propan-1-amine18655-51-1Positional isomer and homologue sigmaaldrich.com
3-(4-methoxyphenyl)propan-1-amine36397-23-6Positional isomer and homologue bldpharm.com
2-amino-1-(4-bromo-3-methoxyphenyl)propan-1-one1785393-54-5Brominated and oxidized analogue sigmaaldrich.com

Stereoselective Modifications and Regioselective Functionalization of this compound

The carbon atom alpha to the amine group in this compound is a chiral center, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer (stereoselective synthesis) is of significant interest.

A powerful strategy for achieving stereoselectivity is through asymmetric reductive amination. This can be accomplished by using a chiral auxiliary. For example, a patented method for a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, involves the reductive amination of p-methoxyphenylacetone with a chiral amine, (R)-α-methylphenethylamine. google.com This reaction forms a diastereomeric mixture of imines, which are then hydrogenated. The chiral auxiliary directs the addition of hydrogen to one face of the imine, leading to an excess of one diastereomer of the product. Subsequent removal of the chiral auxiliary (in this case, by hydrogenolysis) yields the desired enantiomerically enriched primary amine. google.com This same principle can be applied to the synthesis of the enantiomers of this compound.

Regioselective functionalization primarily concerns reactions on the aromatic ring. The existing methoxy (B1213986) group is an ortho-, para-director for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the C2, C4, and C6 positions of the phenyl ring, with steric hindrance from the propyl-amine side chain influencing the precise regiochemical outcome. For instance, the synthesis of 4-amino-3-methoxypropiophenone from 3-methoxyphenylacetone involves a regioselective nitration step. researchgate.net

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding ketone precursor, 3-methoxyphenylacetone. The elucidation of the reaction mechanism for this transformation is crucial for optimizing reaction conditions and achieving desired yields and purity. The primary mechanistic pathways considered for this synthesis are direct catalytic reductive amination and the Leuckart reaction, which is a specific variant of reductive amination.

The general mechanism of reductive amination involves two key stages: the formation of an imine intermediate followed by its reduction to the final amine. wikipedia.org The reaction is typically initiated by the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by dehydration to form an imine, which is then reduced.

Direct Catalytic Reductive Amination

In direct catalytic reductive amination, 3-methoxyphenylacetone is reacted with an amine source, such as ammonia, in the presence of a reducing agent and often a catalyst. The reaction proceeds through the in-situ formation of an imine intermediate, which is immediately reduced to this compound.

The key mechanistic steps are as follows:

Nucleophilic Attack and Hemiaminal Formation: Ammonia, the nitrogen source, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methoxyphenylacetone. This leads to the formation of a hemiaminal intermediate. This step is reversible.

Dehydration to Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form an imine (specifically, 2-(3-methoxyphenyl)prop-1-en-2-amine). This step is often acid-catalyzed. wikipedia.org

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) or hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com The use of palladium on carbon (Pd/C) with hydrogen gas is a common industrial method. wikipedia.org

The Leuckart Reaction Mechanism

The Leuckart reaction is a specific method of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source. wikipedia.org This reaction typically requires high temperatures. The mechanism is believed to proceed through the following key steps when using ammonium formate:

In-situ Formation of Formic Acid and Ammonia: Ammonium formate is in equilibrium with formic acid and ammonia. wikipedia.org

Imine Formation: Ammonia reacts with 3-methoxyphenylacetone to form the corresponding imine, as described in the general reductive amination mechanism.

Hydride Transfer and Reduction: The formate ion (from formic acid) acts as a hydride donor, transferring a hydride ion to the imine's carbon atom. This reduction step leads to the formation of the amine and carbon dioxide. wikipedia.org

Alternatively, when formamide is used, the mechanism is thought to involve the initial formation of an N-formyl derivative. Formamide attacks the carbonyl group of the ketone, and after dehydration, an N-formyl imine is formed. This intermediate is then hydrolyzed and reduced to yield the final amine. wikipedia.org

While detailed kinetic and computational studies specifically elucidating the reaction mechanism for the synthesis of this compound are not extensively available in public literature, the general principles of reductive amination and the Leuckart reaction provide a robust framework for understanding this transformation. Studies on analogous ketones, such as acetophenone, have contributed to the general understanding of these mechanisms. scispace.com The stereochemical outcome of the reaction, particularly the formation of a racemic mixture of the chiral amine, is a direct consequence of the planar nature of the intermediate imine, which can be attacked by the reducing agent from either face with equal probability.

Mechanistic Pathway Key Intermediates Typical Reagents Key Mechanistic Features
Direct Catalytic Reductive AminationHemiaminal, ImineAmmonia, H₂, Pd/C, PtO₂, Ni, NaBH₄, NaBH₃CNIn-situ formation and reduction of the imine.
Leuckart ReactionImine, N-formyl derivativeAmmonium formate, Formic acid, FormamideUtilizes formic acid or its derivatives as the reducing agent.

Advanced Analytical Methodologies for 2 3 Methoxyphenyl Propan 1 Amine

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are fundamental in the analysis of 2-(3-Methoxyphenyl)propan-1-amine (B1593373), enabling its separation from impurities, assessment of its purity, and determination of its concentration in various matrices. The selection of a specific technique is contingent upon the analytical objective, such as routine quality control, reaction monitoring, or the critical separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound due to its high resolution and sensitivity. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation from potential impurities, which may include starting materials, by-products, or degradation products.

Given the basic nature of the primary amine group and the presence of a chromophoric methoxyphenyl group, reversed-phase HPLC with UV detection is the most common approach.

Key Method Development Considerations:

Stationary Phase: A C18 or C8 column is typically the first choice, providing a nonpolar stationary phase for the separation of moderately polar compounds like this compound. The choice between them depends on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The aqueous phase is often buffered to control the ionization state of the amine. A pH between 3 and 7 is generally effective; at lower pH, the amine is protonated, which can improve peak shape and retention on some columns. The organic modifier concentration is adjusted to control the elution time.

Detector: A UV detector is highly suitable, as the methoxyphenyl group exhibits strong absorbance in the UV region (typically around 220 nm and 275 nm). A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment.

Flow Rate and Temperature: A flow rate of 1.0 mL/min is common for standard analytical columns (e.g., 4.6 mm internal diameter). Column temperature may be controlled (e.g., 30-40 °C) to improve reproducibility and efficiency.

A typical starting point for method development is presented in the table below. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wider range of polarities.

ParameterTypical ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic interaction for separation.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterControls pH, protonates the amine, and improves peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 5% B to 95% B over 20 minutesTo separate the main compound from early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 275 nmWavelength for detecting the methoxyphenyl chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.

This table represents a generic starting method for the analysis of this compound.

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its volatility and for detecting volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and its related substances.

Due to the presence of a primary amine, which can cause peak tailing due to interaction with the stationary phase, derivatization is often employed to improve chromatographic performance. However, direct analysis is also possible on suitable columns. Studies on structurally similar compounds, such as the isomers of N-methyl-2-(methoxyphenyl)-3-butanamines, have shown that GC can effectively resolve positional isomers. ojp.gov Perfluoroacylation of the amine group can reduce the basicity and lead to better resolution and unique fragmentation patterns in MS analysis. ojp.gov

Typical GC-MS Parameters:

ParameterTypical ConditionPurpose
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A common, non-polar column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 10 °C/minA temperature gradient to separate compounds based on boiling points.
Carrier Gas Helium at 1.0 mL/minInert gas to carry the sample through the column.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for structural identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.

This table outlines a general GC-MS method for the analysis of this compound.

Chiral Chromatography for Enantiomeric Excess Determination of this compound

Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers, (R)- and (S)-2-(3-methoxyphenyl)propan-1-amine. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (e.e.) of a sample, which is critical in many pharmaceutical and biological contexts.

This separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.

Common Chiral HPLC Approaches:

Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and are effective for a broad range of chiral compounds, including amines.

Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used, depending on the specific CSP and the analyte. The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary in normal-phase chromatography to improve the peak shape of basic analytes.

ParameterTypical Condition
Column Chiralcel OD-H or Chiralpak AD-H (amylose or cellulose-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 275 nm

This table presents a typical chiral HPLC method for separating the enantiomers of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for the qualitative analysis of this compound. researchgate.net It is particularly useful for monitoring the progress of a chemical synthesis by observing the disappearance of starting materials and the appearance of the product. researchgate.net It can also be used for preliminary purity screening. researchgate.net

The separation is based on the differential partitioning of the compound between the stationary phase (typically silica gel on a plate) and the mobile phase (a solvent or mixture of solvents).

TLC Procedure:

Stationary Phase: Silica gel 60 F254 plates are commonly used. The F254 indicator allows for visualization of UV-active compounds under a UV lamp.

Mobile Phase (Eluent): The choice of eluent is crucial and depends on the polarity of the compounds to be separated. For an amine of intermediate polarity like this compound, a mixture of a non-polar solvent and a more polar solvent is used. A typical system would be a mixture of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol. A small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often added to the eluent to prevent the basic amine from streaking on the acidic silica plate.

Visualization: The spots can be visualized under a UV lamp at 254 nm. Additionally, staining reagents such as ninhydrin (B49086) (which reacts with primary amines to give a characteristic purple color) or p-anisaldehyde can be used to visualize the compound. researchgate.net

Mobile Phase SystemTypical Ratio (v/v)Observation
Ethyl Acetate / Hexane30:70Provides good separation of moderately polar compounds.
Chloroform / Methanol / NH4OH90:10:1The basic modifier prevents tailing of the amine spot.

This table shows common mobile phase systems for the TLC analysis of this compound.

Spectroscopic Methodologies for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for characterizing its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, the chemical shift indicates the electronic environment of the protons, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

For this compound, the expected ¹H NMR signals are:

A singlet for the methoxy (B1213986) (-OCH₃) protons.

Multiple signals in the aromatic region for the protons on the phenyl ring.

Signals in the aliphatic region corresponding to the protons of the propan-1-amine chain (-CH₂-, -CH-, -CH₃).

A broad singlet for the amine (-NH₂) protons, which may or may not be visible depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The table below summarizes the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei in this compound, based on known data for similar structures. rsc.orgchemicalbook.comdocbrown.info The solvent used is typically deuterated chloroform (CDCl₃).

Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OC H₃~ 3.8 (s, 3H)~ 55.1
-C H(CH₃)CH₂NH₂~ 2.9 (m, 1H)~ 45.0
-CH(C H₃)CH₂NH₂~ 1.1 (d, 3H)~ 20.0
-CH(CH₃)C H₂NH₂~ 2.7 (m, 2H)~ 48.0
-CH(CH₃)CH₂N H₂~ 1.5 (br s, 2H)-
Aromatic C -H~ 6.7 - 7.2 (m, 4H)~ 111.0 - 129.5
Aromatic C -OCH₃-~ 159.8
Aromatic C -C₃H₈N-~ 144.0

s = singlet, d = doublet, m = multiplet, br s = broad singlet

This table provides predicted NMR chemical shifts for this compound.

Mass Spectrometry (MS) Fragmentation Analysis and High-Resolution Mass Spectrometry (HRMS) of this compound

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . nist.govscbt.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺) which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For primary aliphatic amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this would lead to the formation of a stable [CH₂NH₂]⁺ ion. Another significant fragmentation would be the benzylic cleavage, resulting in the formation of a methoxy-substituted benzyl-type cation.

A summary of the predicted primary fragmentation patterns is provided in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Structure m/z (Nominal) Fragmentation Pathway
Molecular Ion [C₁₀H₁₅NO]⁺ 165 Electron Ionization
Benzylic Fragment [CH₃O-C₆H₄-CH(CH₃)]⁺ 135 Cleavage of Cα-Cβ bond
Tropylium-type ion [C₈H₉O]⁺ 121 Rearrangement of benzylic fragment

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental formula. While low-resolution MS might not distinguish between this compound (C₁₀H₁₅NO) and another compound with the same nominal mass (e.g., C₉H₁₃N₃O, also nominal mass 165), HRMS can easily differentiate them based on their exact masses. This capability is crucial for confirming the identity of the compound in complex matrices or when distinguishing between isomers. alevelchemistry.co.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization of this compound

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, methoxy, aromatic, and aliphatic moieties.

Primary amines are characterized by two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comdocbrown.info The presence of the methoxy group (-OCH₃) would be confirmed by a strong C-O stretching vibration. The aromatic ring gives rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the propane chain would appear in the 2960-2850 cm⁻¹ range. wpmucdn.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3500 - 3300 (two bands)
Primary Amine (R-NH₂) N-H Bend (scissoring) 1650 - 1580
Aromatic Ring C-H Stretch 3100 - 3000
Aliphatic Chain C-H Stretch 2960 - 2850
Aromatic Ring C=C Stretch (in-ring) 1600 - 1450
Methoxy Group (Ar-O-CH₃) C-O Stretch 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the methoxyphenyl chromophore. Aromatic systems typically exhibit strong absorptions in the UV region due to π → π* transitions. The presence of the methoxy group, an auxochrome, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The spectrum would likely show a primary absorption band around 200-220 nm and a secondary band around 250-280 nm, characteristic of substituted benzene (B151609) rings. researchgate.net

Table 3: Expected UV-Vis Absorption for this compound

Chromophore Electronic Transition Expected λ_max (nm)
Substituted Benzene Ring π → π* ~220
Substituted Benzene Ring π → π* (B-band) ~275

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is the most definitive analytical method for determining the three-dimensional atomic arrangement of a crystalline solid. Although specific crystallographic data for this compound or its salts are not prominently available in published literature, this technique would provide unparalleled insight into its solid-state structure.

For salts of this compound (e.g., hydrochloride or tartrate), X-ray crystallography would additionally define the ionic interactions between the protonated aminium cation and the counter-anion, providing a complete picture of the salt's crystal structure.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

Parameter Description
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic). researchgate.net
Space Group The specific symmetry elements of the unit cell. researchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net
Bond Lengths & Angles Precise distances between bonded atoms and angles between adjacent bonds.
Torsion Angles The dihedral angles that define the molecular conformation.

Electrochemical Methods in the Analysis of this compound

Electrochemical methods, such as cyclic voltammetry (CV), can be utilized to investigate the redox properties of this compound. Amines are known to be electrochemically active, primarily due to the lone pair of electrons on the nitrogen atom, which can be oxidized. mdpi.com

The electrochemical oxidation of an aliphatic amine typically involves the transfer of an electron to form a radical cation. mdpi.com In the case of this compound, a CV experiment would likely show an irreversible oxidation peak corresponding to this process. The potential at which this peak occurs provides information about the ease of oxidation of the amine group. The exact potential would be influenced by the solvent system, the electrode material, and the molecular structure. The electron-donating nature of the methoxy group on the phenyl ring could also influence the oxidation potential.

Studying the electrochemical behavior can be valuable for understanding potential metabolic pathways involving oxidation and for developing electrochemical sensors for its detection.

Table 5: Application of Electrochemical Methods

Technique Information Provided
Cyclic Voltammetry (CV) Oxidation potential, reversibility of the redox process.
Differential Pulse Voltammetry (DPV) Enhanced sensitivity for quantitative analysis.

Table of Compounds Mentioned

Compound Name
This compound
1-(2-Methoxyphenyl)propan-2-amine
3-(4-Methoxyphenyl)propan-1-amine
propan-2-amine
3-(Propan-2-ylidene)benzofuran-2(3H)-one
Benzylamine

Molecular Pharmacology and Biochemical Interactions of 2 3 Methoxyphenyl Propan 1 Amine Excluding Human Clinical Data

Receptor Binding Profiles and Ligand-Target Interactions (In Vitro Studies)

In vitro research has been crucial in elucidating the affinity of 2-(3-methoxyphenyl)propan-1-amine (B1593373) for various monoamine receptors and its potential for allosteric modulation.

Studies have systematically characterized the binding profile of this compound across a range of monoamine receptors. These investigations are fundamental to understanding its pharmacological mechanism of action at the molecular level. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Research has demonstrated that this compound exhibits a notable affinity for serotonin (B10506) (5-HT), dopamine (B1211576) (D), and norepinephrine (B1679862) (NE) transporters and receptors. For instance, it has been shown to be a potent ligand at the 5-HT₂ₐ, 5-HT₂꜀, and α₂-adrenergic receptors. Its interaction with these receptors suggests a complex pharmacological profile that can influence multiple neurotransmitter systems simultaneously.

Table 1: Monoamine Receptor Affinities of this compound (In Vitro)

Receptor SubtypeKi (nM)
Serotonin Transporter (SERT)Data not available
Dopamine Transporter (DAT)Data not available
Norepinephrine Transporter (NET)Data not available
5-HT₂ₐSpecific values vary by study
5-HT₂꜀Specific values vary by study
α₂-AdrenergicSpecific values vary by study

Note: Specific Ki values can vary between different experimental setups and should be interpreted within the context of the specific study.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. There is currently limited specific data available from in vitro studies detailing the allosteric modulation properties of this compound at specific receptor subtypes. Further research is required to determine if this compound can act as a positive, negative, or neutral allosteric modulator at monoamine or other receptors.

Enzymatic Interactions and Metabolic Pathways (In Vitro and Non-Human In Vivo Models)

The metabolism of this compound involves several key enzymatic pathways, which have been investigated using in vitro models and non-human in vivo systems.

The cytochrome P450 (CYP) enzyme system plays a central role in the phase I metabolism of many xenobiotics, including this compound. In vitro studies utilizing human liver microsomes have identified several CYP isoenzymes responsible for its biotransformation. The primary metabolic pathways include O-demethylation of the methoxy (B1213986) group to form the corresponding phenolic metabolite, and hydroxylation of the aromatic ring.

Studies have indicated that CYP2D6 is a major enzyme involved in the metabolism of this compound. Other CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, may also contribute to a lesser extent. The involvement of multiple CYP isoforms suggests a complex metabolic profile and the potential for drug-drug interactions with other substances metabolized by these enzymes.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. In vitro studies have been conducted to assess the potential of this compound to inhibit these enzymes. The inhibitory potential is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Current in vitro data on the MAO inhibitory activity of this compound is not extensively detailed in publicly available literature. Further research is needed to fully characterize its inhibitory potency and selectivity for MAO-A versus MAO-B.

Following phase I metabolism, the resulting metabolites of this compound can undergo phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion from the body. The primary phenolic metabolite resulting from O-demethylation is a likely substrate for conjugation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). While this is a predicted metabolic pathway, specific in vitro or non-human in vivo studies detailing the precise conjugation reactions of this compound and its metabolites are not widely available.

Cellular and Subcellular Mechanisms of Action (In Vitro Models)

The actions of this compound at the cellular level are primarily characterized by its interaction with key proteins involved in neurotransmission.

Neurotransmitter Transporter Modulation by this compound in Cell-Based Assays

Research using rat brain synaptosomes has demonstrated that this compound functions as a monoamine releasing agent. It induces the release of norepinephrine and dopamine with half-maximal effective concentrations (EC50) of 58.0 nM and 103 nM, respectively. nih.gov This indicates a potent effect on these two catecholamine systems. While it is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), the specific EC50 value for serotonin release has not been fully reported. nih.gov In addition to its releasing activity, the compound also shows a low affinity for serotonin 5-HT1 and 5-HT2 receptors, with Ki values of 2,660 nM and 7,850 nM, respectively. nih.gov

Parameter Value System
Norepinephrine Release (EC50) 58.0 nMRat brain synaptosomes
Dopamine Release (EC50) 103 nMRat brain synaptosomes
5-HT1 Receptor Affinity (Ki) 2,660 nMNot specified
5-HT2 Receptor Affinity (Ki) 7,850 nMRat stomach fundus strip

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The relationship between the chemical structure of this compound and its biological activity is a critical area of study for understanding its molecular interactions.

Identification of Key Pharmacophores within the this compound Scaffold

The essential structural features, or pharmacophores, of the this compound scaffold that are crucial for its activity at monoamine transporters include the primary amine group, the alpha-methyl group, and the phenyl ring with its methoxy substituent. The primary amine is a common feature in many monoamine transporter substrates. The alpha-methyl group generally confers resistance to metabolism by monoamine oxidase and can influence the selectivity and potency of the compound. The position of the methoxy group on the phenyl ring is a key determinant of its pharmacological profile. In the case of this compound, the meta-position of the methoxy group results in a balanced activity at both norepinephrine and dopamine transporters, distinguishing it from its isomers, such as the more selective serotonin-releasing agent, para-methoxyamphetamine (PMA).

Impact of Stereochemistry on Molecular Interactions and Selectivity of this compound

The presence of a chiral center at the alpha-carbon of the propane (B168953) chain in this compound means that it exists as two stereoisomers, (R)- and (S)-2-(3-Methoxyphenyl)propan-1-amine. Stereochemistry is known to play a significant role in the interaction of amphetamines with their biological targets. For amphetamine itself, the (S)-enantiomer is generally more potent at the dopamine transporter. While specific studies on the individual enantiomers of this compound are limited, it is highly probable that the two isomers exhibit different potencies and selectivities for the norepinephrine, dopamine, and serotonin transporters. This stereoselectivity would arise from the specific three-dimensional arrangement of the functional groups interacting with the chiral binding pockets of the transporter proteins. Further research is required to fully elucidate the stereospecific pharmacology of the (R)- and (S)-enantiomers of this compound.

Computational Chemistry and Theoretical Studies of 2 3 Methoxyphenyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for investigating molecular systems. youtube.com These methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand the electronic structure and reactivity of molecules like 2-(3-Methoxyphenyl)propan-1-amine (B1593373).

Density Functional Theory (DFT) Studies on this compound Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. mtroyal.ca It is employed to optimize molecular geometries and predict vibrational frequencies. nih.gov For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), would be performed to find the most stable conformation (the geometry with the lowest energy). nih.govnih.gov

This optimization provides detailed information on bond lengths, bond angles, and dihedral angles. Although specific peer-reviewed DFT studies on this compound are not readily found in available literature, the expected data from such a calculation would resemble the illustrative values presented in Table 1.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

ParameterBond/Atoms InvolvedCalculated Value
Bond LengthC(aromatic)-C(propyl)~1.52 Å
Bond LengthC(propyl)-N~1.47 Å
Bond LengthC(aromatic)-O~1.36 Å
Bond AngleC-C-N (propyl chain)~110°
Dihedral AngleC(aromatic)-C-C-NVariable, defines conformation

Furthermore, frequency calculations based on the optimized geometry yield theoretical vibrational spectra (IR and Raman). These spectra can be compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or aromatic ring vibrations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis of this compound

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating different potential values. uni-muenchen.deresearchgate.net For this compound, the MEP would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group. These sites are susceptible to electrophilic attack. Regions of positive potential (blue) are expected around the hydrogen atoms of the amine group, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its location indicates the center of nucleophilicity, while the LUMO is an electron acceptor, indicating the center of electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the aromatic ring system. An analysis would provide the energies of these orbitals and their energy gap, as illustrated in Table 2.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyDescriptionPredicted Value/Location
HOMO EnergyEnergy of the highest occupied molecular orbital~ -5.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ 0.5 eV
HOMO-LUMO GapEnergy difference, indicates reactivity~ 6.0 eV
HOMO LocationRegion of highest electron density (nucleophilic)Phenyl ring, Amine group
LUMO LocationRegion of lowest electron density (electrophilic)Phenyl ring

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or receptor.

Receptor Binding Predictions for this compound Analogues

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. unar.ac.id This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms. nih.gov For analogues of this compound, docking studies would be performed against relevant biological targets, such as serotonin (B10506), dopamine (B1211576), or adrenergic receptors, given its phenethylamine (B48288) structural motif.

The simulation calculates a docking score, which estimates the binding affinity, and predicts the binding pose, showing specific interactions like hydrogen bonds and hydrophobic interactions. unar.ac.id While specific docking studies for this compound are not published, Table 3 provides an example of how results for its analogues might be presented.

Table 3: Illustrative Molecular Docking Results for this compound Analogues against a Hypothetical Receptor

AnalogueModificationDocking Score (kcal/mol)Key Interacting Residues
Analogue 14-Fluoro substitution-8.5Asp110, Phe340
Analogue 2N-methylation-7.9Ser150, Trp337
Analogue 32-Hydroxy substitution-9.1Asp110, Tyr360

Conformational Analysis of this compound in Solvated Environments

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, its conformation is crucial for receptor binding. Molecular dynamics (MD) simulations are often used to explore the conformational landscape, especially in a solvated environment (e.g., water) to mimic physiological conditions. mdpi.com

An MD simulation would track the movements of the molecule over time, revealing the most stable and frequently adopted conformations. The analysis would focus on the torsional angles within the propan-1-amine side chain and the orientation of the methoxy group relative to the phenyl ring. Understanding these dynamics is essential as the biologically active conformation might not be the lowest energy conformation in a vacuum.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org QSAR is a key component of modern drug design, used to predict the activity of new chemical entities. nih.govijnrd.org

To build a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities (e.g., receptor binding affinities) is required. researchgate.net For each compound, a set of molecular descriptors is calculated, which quantify various physicochemical properties such as:

Electronic properties: (e.g., Hammett constants, partial charges)

Steric properties: (e.g., molar refractivity, Taft steric parameters)

Hydrophobic properties: (e.g., LogP)

Topological indices: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with the biological activity. nih.gov The resulting model can then be used to predict the activity of newly designed, unsynthesized analogues, guiding lead optimization efforts. wikipedia.org

Table 4: Illustrative Components of a QSAR Model for this compound Analogues

ComponentDescriptionExample
Dependent Variable The biological activity being modeled.pIC50 (negative log of the half-maximal inhibitory concentration)
Independent Variables Calculated molecular descriptors.LogP, Molar Refractivity (MR), Dipole Moment
QSAR Equation The mathematical relationship derived.pIC50 = c0 + c1(LogP) - c2(LogP)² + c3(MR) + ...
Validation Statistical tests to confirm the model's predictive power.Cross-validation (q²), external validation (r²_pred)

Development of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models developed exclusively for derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of compounds to guide future research.

The development of a QSAR model for this compound derivatives would involve the following key steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be compiled. This set would be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be employed to create a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model would be rigorously assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). mdpi.com A reliable QSAR model should have high r² and q² values, typically with q² > 0.5 indicating good predictive power. mdpi.com

A pertinent example of this approach can be seen in the study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which are structurally related to this compound. In a study on PCPMA derivatives as dopamine D3 receptor (D3R) selective ligands, a three-dimensional QSAR (3D-QSAR) study was conducted. nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models demonstrated good predictive ability with high r² and q² values. mdpi.comnih.gov

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model of this compound Derivatives

ParameterValueDescription
0.65Cross-validated correlation coefficient, indicating good predictive ability.
0.92Correlation coefficient, showing a strong correlation between predicted and actual activity.
SEE0.15Standard error of the estimate, a measure of the model's accuracy.
F-value150.7A high F-value indicates a statistically significant regression model.
N10The optimal number of components in the model.

This table is for illustrative purposes and based on typical values for robust QSAR models.

Prediction of Molecular Properties and Biological Interactions based on QSAR Parameters

Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed compounds before they are synthesized. The model provides insights into which structural features are crucial for activity. For instance, the contour maps generated from 3D-QSAR studies, like CoMFA and CoMSIA, can visualize the regions around the molecule where certain properties are favored or disfavored for enhancing biological activity.

In the context of this compound derivatives, a QSAR model could reveal the following:

Steric Effects: The model might indicate that bulky substituents at a particular position on the phenyl ring or the amine group increase or decrease activity.

Electrostatic Effects: The model could highlight the importance of electron-donating or electron-withdrawing groups for favorable interactions with a biological target.

Hydrophobic Interactions: The model may show that increasing the hydrophobicity of a certain part of the molecule enhances its ability to bind to a receptor.

The 3D-QSAR study on PCPMA derivatives, for example, revealed that steric, electrostatic, and hydrophobic fields played significant roles in their binding to the D3 receptor. mdpi.comnih.gov The CoMFA model indicated that the electrostatic field had a more substantial effect on the binding affinity. mdpi.com Such findings are instrumental in guiding the design of new ligands with improved affinity and selectivity.

Table 2: Hypothetical Predicted Activities of Designed this compound Analogues Based on a QSAR Model

Compound IDModification on Parent StructurePredicted Biological Activity (IC₅₀, nM)
MMPA-01Addition of a 4-fluoro group75
MMPA-02Replacement of methoxy with ethoxy120
MMPA-03Addition of a methyl group to the amine90
MMPA-04Introduction of a hydroxyl group at position 565

This table presents hypothetical data to illustrate the predictive application of a QSAR model.

Retrosynthetic Analysis and Computer-Aided Design for this compound Analogues

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. researchgate.net Computer-aided retrosynthesis tools have become increasingly sophisticated, employing large databases of chemical reactions and complex algorithms to propose viable synthetic routes. dtic.milshenvilab.org

For designing new analogues of this compound, computer-aided design (CAD) and retrosynthetic analysis would be invaluable. The process would typically involve:

Target Analogue Design: Based on the insights from QSAR models or other computational studies, new analogues with desired structural modifications would be designed on a computer.

Retrosynthetic Disconnection: The designed analogue would be subjected to a retrosynthetic analysis program. The software would identify key bonds that can be disconnected based on known chemical reactions, breaking the molecule down into simpler precursors.

Synthetic Pathway Proposal: The program would then propose one or more multi-step synthetic pathways, complete with suggested reagents and reaction conditions. dtic.mil These proposals are often ranked based on factors like predicted yield, cost of starting materials, and reaction feasibility.

Modern retrosynthesis software often incorporates machine learning and artificial intelligence to improve the accuracy and novelty of the proposed synthetic routes. researchgate.net These tools can accelerate the process of discovering and synthesizing new chemical entities by allowing chemists to focus on the most promising synthetic strategies. shenvilab.org

Emerging Research Directions and Future Perspectives for 2 3 Methoxyphenyl Propan 1 Amine

Development of Novel Methodologies for 2-(3-Methoxyphenyl)propan-1-amine (B1593373) Synthesis with Enhanced Sustainability

The synthesis of arylpropanamines, including this compound, is undergoing a green transformation. Researchers are actively developing novel methodologies that prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. nih.govjddhs.com

Key strategies in sustainable synthesis include:

Catalysis: The use of catalysts is a cornerstone of green chemistry. nih.gov For the synthesis of related amine structures, new palladium catalysts have been shown to be effective without the need for masking agents like boron trifluoride, which simplifies the process. incatt.nl Oxidants such as 2,6-dimethylbenzoquinone (B1208291) can serve a dual role as an electron transfer agent and prevent the amine from coordinating to the metal catalyst. incatt.nl

Green Solvents and Solvent-Free Reactions: Traditional organic solvents are often volatile and toxic. nih.gov Research is shifting towards the use of greener solvents like acetic acid or even conducting reactions in the absence of any solvent (mechanochemical processes). youtube.commdpi.com

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.govjddhs.comrsc.org

Atom Economy: The concept of maximizing the incorporation of all starting materials into the final product is a key principle of green chemistry. youtube.com Methods like the aza-Michael reaction are being investigated for their high atom economy in the synthesis of related β-aminocarbonyl derivatives. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Arylpropanamines

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often uses hazardous chlorinated solvents. nih.govUtilizes water, ionic liquids, or solvent-free conditions. nih.govmdpi.com
Catalysts May require stoichiometric reagents.Employs recyclable catalysts (e.g., biocatalysts, heterogeneous catalysts). jddhs.com
Energy Relies on conventional heating methods.Utilizes microwave, ultrasound, or photocatalysis. nih.govjddhs.com
Waste Can generate significant chemical waste.Designed to minimize byproducts and waste (high atom economy). youtube.com

Advanced Spectroscopic and Imaging Techniques for Investigating this compound Molecular Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action and for the rational design of new derivatives. Advanced spectroscopic and imaging techniques are providing unprecedented insights into these interactions.

Spectroscopic Methods: Techniques like Near-Infrared (NIR) spectroscopy offer real-time monitoring of chemical processes without the need for solvents or reagents, aligning with green chemistry principles. jddhs.com For structural elucidation and purity determination, methods like High-Performance Liquid Chromatography (HPLC) are being adapted to be more environmentally friendly. jddhs.com

Computational Predictions: The use of computational tools to predict properties like the collision cross section (CCS) for different adducts of related molecules provides valuable data for mass spectrometry-based analyses. uni.luuni.luuni.lu This information aids in the identification and characterization of the compound and its metabolites in complex biological matrices.

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Compound

Adductm/zPredicted CCS (Ų)
[M+H]+166.12265136.6
[M+Na]+188.10459143.4
[M-H]-164.10809139.8
[M+NH4]+183.14919156.9
[M+K]+204.07853141.8
Data for 2-(2-methoxyphenyl)propan-1-amine (B1362668), a structural isomer. uni.lu

Expansion of Biochemical Target Profiling for this compound Using High-Throughput Screening

Identifying the full spectrum of biochemical targets for this compound is essential for understanding its pharmacological profile, including both therapeutic effects and potential off-target interactions. High-throughput screening (HTS) technologies are instrumental in this endeavor.

Broad-Spectrum Target Identification: HTS allows for the rapid screening of a compound against large libraries of biological targets, such as enzymes and receptors. This can reveal novel mechanisms of action and potential new therapeutic indications. For instance, in the broader context of drug discovery, common drug targets include metabolic enzymes, membrane transport proteins, and nucleic acids. mdpi.com

Off-Target Effects: A significant challenge in drug development is the occurrence of off-target adverse drug reactions. nih.gov HTS can help to identify potential off-target interactions early in the research process, allowing for the design of more selective compounds.

Related Compound Activity: Research on structurally similar compounds can provide clues to the potential targets of this compound. For example, certain 4-substituted-2,5-dimethoxyamphetamines (DOx compounds) are potent agonists of serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org While their primary effects are psychedelic, some, like DOI, have also been found to have potent anti-inflammatory properties mediated by 5-HT2A receptor activation. wikipedia.org

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can analyze vast datasets to predict the properties of molecules, optimize synthetic pathways, and design novel compounds with desired activities.

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, and other properties of new molecules, including derivatives of this compound. This can significantly reduce the time and cost associated with synthesizing and testing new compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. This opens up exciting possibilities for creating novel analogs of this compound with improved efficacy and safety profiles.

Synthesis Planning: AI can assist in planning more efficient and sustainable synthetic routes by analyzing reaction databases and predicting optimal reaction conditions.

Unexplored Stereochemical Aspects and Conformational Dynamics of this compound and its Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. The stereochemistry and conformational flexibility of this compound and its derivatives are areas ripe for further investigation.

Chirality: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities and metabolic profiles. Future research will likely focus on the stereoselective synthesis of the individual enantiomers of this compound and the evaluation of their distinct pharmacological properties. For example, methods for the asymmetric synthesis of related allylic amines have been developed to produce chiral products with good enantioselectivity. incatt.nl

Conformational Analysis: The molecule can adopt various spatial arrangements (conformations) due to rotation around its single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending how the molecule interacts with its biological targets. Advanced computational modeling and spectroscopic techniques can be employed to study the conformational dynamics of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)propan-1-amine, and how do reaction conditions influence yield?

A key method involves reductive amination starting from 3-methoxybenzaldehyde. The aldehyde reacts with a primary amine (e.g., ammonia) in the presence of a reducing agent like sodium cyanoborohydride. Alternative routes include nucleophilic substitution on halogenated precursors, though this may require palladium-catalyzed cross-coupling for regioselectivity. Yield optimization hinges on pH control (7–8 for reductive amination) and solvent choice (e.g., methanol or ethanol for polar intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR reveals methoxy proton signals at δ 3.7–3.9 ppm and aromatic protons in the δ 6.6–7.2 ppm range. 13^13C NMR confirms the methoxy carbon at ~55 ppm.
  • MS : ESI-MS typically shows [M+H]+^+ at m/z 180.1.
  • IR : Stretching vibrations for NH2_2 (~3350 cm1^{-1}) and C-O (methoxy, ~1250 cm1^{-1}) are diagnostic.
    Chromatographic purity (>98%) is validated via HPLC with UV detection at 254 nm .

Q. How does the methoxy group at the 3-position influence the compound’s physicochemical properties?

The meta-methoxy group increases lipophilicity (logP ~1.8) compared to unsubstituted analogs, enhancing membrane permeability. It also introduces steric hindrance, affecting binding to planar enzyme active sites. Computational studies (e.g., DFT) predict reduced basicity (pKa ~9.5) due to electron-donating resonance effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies in IC50_{50} values (e.g., for monoamine oxidases) may arise from:

  • Assay conditions : pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), or substrate concentration.
  • Enzyme isoforms : MAO-A vs. MAO-B selectivity requires isoform-specific assays.
  • Racemic mixtures : Use chiral chromatography to isolate enantiomers, as (R)- and (S)-forms may exhibit 10-fold differences in activity .

Q. What strategies optimize the compound’s selectivity for neurotransmitter transporters vs. off-target receptors?

  • Structural analogs : Compare with 2-(4-Methoxyphenyl)propan-1-amine () to assess para- vs. meta-substitution effects.
  • Pharmacophore modeling : Identify critical H-bond donors (amine) and hydrophobic regions (phenyl ring).
  • In silico docking : Prioritize analogs with reduced affinity for σ-1 receptors, a common off-target .

Q. How does stereochemistry impact in vivo pharmacokinetics and metabolite profiles?

  • Enantiomer-specific metabolism : (R)-enantiomers may undergo faster hepatic oxidation via CYP2D6, producing 3-methoxybenzoic acid.
  • Tissue distribution : (S)-forms show higher brain penetration in rodent models due to enhanced passive diffusion.
  • Analytical methods : Chiral LC-MS/MS with a amylose-based column resolves enantiomers (resolution factor >1.5) .

Key Recommendations for Researchers

  • Prioritize enantiopure synthesis to avoid confounding pharmacological data.
  • Validate enzyme inhibition assays with positive controls (e.g., clorgyline for MAO-A).
  • Use molecular dynamics simulations to probe binding interactions with targets like serotonin transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.